molecular formula C13H16N4O2S B488673 N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 724438-13-5

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B488673
CAS RN: 724438-13-5
M. Wt: 292.36g/mol
InChI Key: XNHOKQXBWCRLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as TBOA, is a compound that has gained significant attention in the scientific research community due to its potential as a tool for studying glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been shown to inhibit glutamate transporters, making it a valuable tool for investigating their function.

Mechanism of Action

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide acts as a non-competitive inhibitor of glutamate transporters, binding to a site on the transporter protein that is distinct from the glutamate binding site. This results in a decrease in the rate of glutamate uptake and an increase in extracellular glutamate concentration.
Biochemical and Physiological Effects
The inhibition of glutamate transporters by N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have a variety of physiological effects. In animal studies, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating an increase in synaptic glutamate concentration. N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to induce seizures in rodents, likely due to the increased glutamate concentration in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its high potency and specificity for glutamate transporters, making it a valuable tool for studying their function. However, its non-selective inhibition of multiple transporter subtypes can complicate data interpretation. Additionally, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more selective inhibitors of glutamate transporters, which would allow for more precise manipulation of glutamate concentration in the brain. Additionally, the use of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in combination with other tools, such as optogenetics or calcium imaging, could provide further insights into the function of glutamate transporters in neuronal signaling. Finally, the potential therapeutic applications of glutamate transporter inhibitors, including N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, in the treatment of neurological disorders such as epilepsy and stroke, warrant further investigation.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves several steps, including the reaction of tert-butyl 2-bromoacetate with sodium sulfide to form tert-butyl 2-sulfanylacetate. This compound is then reacted with 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol to form the final product, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been used extensively in scientific research to study the function of glutamate transporters. It has been shown to inhibit both the excitatory amino acid transporter (EAAT) and the glutamate transporter subtype 1 (GLT-1), which are responsible for the majority of glutamate uptake in the brain. By inhibiting these transporters, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can increase the concentration of extracellular glutamate and allow for the study of its effects on neuronal function.

properties

IUPAC Name

N-tert-butyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOKQXBWCRLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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